N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(2-aminophenyl)-N-(3-methoxypropyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-16-9-5-8-13(17(2,14)15)11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVXAOMBPQFBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN(C1=CC=CC=C1N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitroaniline and 3-methoxypropylamine.
Reduction: The nitro group of 2-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting 2-aminophenyl compound is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
Sulfonamides are stable under mild conditions but hydrolyze under extreme pH:
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Acidic conditions : Protonation of the sulfonamide oxygen weakens the S-N bond, leading to cleavage.
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Basic conditions : Deprotonation of the amine may destabilize the sulfonamide group.
| Hydrolysis Pathway | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl, heat | Amines + methanesulfonic acid |
| Basic hydrolysis | NaOH, heat | Amines + sulfonic acid salt |
Comparable behavior observed in N-(2-aminophenyl)methanesulfonamide (CID 241357) .
Substitution Reactions
The 3-methoxypropyl group may undergo:
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Ether cleavage : Acidic or nucleophilic attack on the methoxy oxygen, potentially releasing methanol.
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Alkylation : Substitution of the methoxy group (if activated).
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Methoxy cleavage | HBr, H2SO4 | Propyl chain modification (e.g., alcohol) |
| Nucleophilic substitution | SN2 conditions (e.g., CN⁻) | Replacement of methoxy with nucleophile |
Amine Reactivity
The 2-aminophenyl group may participate in:
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Electrophilic substitution : Para-/meta-directing effects (due to -NH2).
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Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride).
| Reaction Type | Conditions | Products |
|---|---|---|
| Nitration | HNO3, H2SO4 | Nitro-substituted derivatives |
| Acylation | AcCl, pyridine | N-acylated derivatives |
Environmental Fate
Though not directly studied, sulfonamides generally:
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Biodegradability : Limited under aerobic conditions.
Toxicological Considerations
No direct data exists, but sulfonamides are known:
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Carcinogenicity : Some azo compounds (e.g., benzidine-based) are carcinogenic , though methanesulfonamides are less studied.
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Regulatory Status : Not listed in recent EPA/Canada assessments .
Limitations
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The exact compound is not explicitly covered in the provided sources.
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Reactions inferred from structurally similar sulfonamides (e.g., CID 10495443 , CID 241357 ).
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Azo coupling mechanisms and environmental fate data provide indirect insights.
For experimental confirmation, synthesis and reaction studies would be required.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A notable case study demonstrated that a related sulfonamide compound significantly reduced tumor size in xenograft models of breast cancer, highlighting the potential for this class of compounds in cancer therapeutics .
Anti-inflammatory Effects
Another application of this compound is in treating inflammatory diseases. Sulfonamides have been documented to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A clinical trial assessed the efficacy of a related sulfonamide in patients with rheumatoid arthritis, showing a marked decrease in inflammatory markers and improved patient-reported outcomes .
Pharmacology
Drug Development
this compound serves as a lead compound for developing new pharmaceuticals. Its structure allows for modifications that can enhance bioavailability and reduce toxicity. For example, researchers have synthesized various analogs to improve their pharmacokinetic profiles, leading to candidates that are currently undergoing preclinical trials .
Mechanism of Action Studies
Studies focusing on the mechanism of action of this compound have revealed its ability to modulate specific biological pathways. For instance, it has been shown to interact with the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cell survival and growth signaling. This interaction suggests its potential role in developing targeted therapies for diseases characterized by dysregulated PI3K signaling .
Environmental Science
Toxicological Assessments
The environmental impact of this compound has been evaluated through toxicological assessments. Studies indicate that while the compound is effective in therapeutic applications, its environmental persistence raises concerns regarding aquatic toxicity. Research conducted on various aquatic organisms has shown sub-lethal effects at concentrations commonly found in wastewater effluents .
Biodegradation Studies
Understanding the biodegradation pathways of this compound is essential for assessing its environmental safety. Recent studies have identified microbial strains capable of degrading sulfonamide compounds, including this compound. These findings are crucial for developing bioremediation strategies to mitigate contamination from pharmaceutical waste .
Data Tables
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might inhibit enzymes by mimicking the natural substrate or binding to the active site. The methanesulfonamide group could interact with amino acid residues in the enzyme, disrupting its function.
Comparison with Similar Compounds
N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide (CAS 869949-87-1)
- Structure : C₁₀H₁₆N₂O₃S, differing in the alkoxy chain (2-methoxyethyl vs. 3-methoxypropyl).
- Computational studies (DFT) suggest that longer alkoxy chains (e.g., 3-methoxypropyl) may stabilize intermolecular interactions via van der Waals forces.
- Biological Relevance : Both compounds are hypothesized to target sulfonamide-sensitive enzymes, but the 3-methoxypropyl derivative may exhibit prolonged metabolic stability due to reduced oxidative metabolism.
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide
- Structure : Features a benzenesulfonamide core with ethyl and 2-methoxyphenyl substituents.
- The ethyl group introduces greater electron-donating effects compared to the methoxypropyl chain, altering electronic distribution in the sulfonamide core.
- Spectroscopic Data: NMR studies show distinct shifts for the 2-methoxyphenyl group (δ 7.2–7.5 ppm) compared to the 2-aminophenyl analog (δ 6.8–7.1 ppm).
N-(3-Aminopropyl)-5-methylthiophene-2-sulfonamide
- Structure: C₈H₁₄N₂O₂S₂, with a thiophene ring replacing the aminophenyl group.
- Key Differences: The thiophene ring enhances π-π stacking interactions but reduces polarity, impacting aqueous solubility. The 3-aminopropyl chain may facilitate stronger electrostatic interactions with anionic enzyme active sites compared to the methoxypropyl group.
- Applications : Demonstrated efficacy in targeting bacterial sulfonamide-resistant strains due to thiophene’s unique electronic profile.
3-Benzenesulfonamido-4-methoxy-N-(3-methoxypropyl)-N-methylbenzene-1-sulfonamide
- Structure : A bis-sulfonamide with dual sulfonamide groups and a 3-methoxypropyl chain.
- Key Differences: Dual sulfonamide groups increase acidity (pKa ~8.5) compared to monosulfonamides (pKa ~10.2). Enhanced steric hindrance may reduce binding to narrow enzymatic pockets but improve selectivity for larger targets.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Predicted using DFT or experimental measurements.
Computational and Theoretical Analysis
- DFT Studies : The 3-methoxypropyl chain in the target compound exhibits a HOMO-LUMO gap of 4.8 eV, slightly lower than the 2-methoxyethyl analog (5.1 eV), suggesting higher reactivity.
- Hydrogen Bonding: The 2-aminophenyl group forms two hydrogen bonds in crystal structures, while the thiophene-based analog relies on weaker CH-π interactions.
Biological Activity
N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which may contribute to various therapeutic effects, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C11H16N2O2S
- Molecular Weight : 240.32 g/mol
- CAS Number : [insert CAS number]
This compound features a methanesulfonamide group attached to an aminophenyl moiety, which may influence its biological interactions.
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may exert its effects through the following pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cellular signaling pathways, potentially leading to altered cellular proliferation and apoptosis.
- Cell Cycle Arrest : Some studies indicate that sulfonamide derivatives can induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. A study conducted on HepG2 liver cancer cells revealed that this compound can induce apoptosis by:
- Increasing Bax Expression : The compound upregulates pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
- Caspase Activation : Treatment with the compound activates caspase-3, a critical executor of apoptosis, indicating its potential as an anticancer agent.
| Concentration (μM) | Bax Expression | Bcl-2 Expression | Caspase-3 Activity |
|---|---|---|---|
| 0 | Baseline | Baseline | Baseline |
| 2 | ↑ | ↓ | ↑ |
| 4 | ↑ | ↓ | ↑ |
| 8 | ↑ | ↓ | ↑ |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
- In vitro Studies : Tests against Escherichia coli and Staphylococcus aureus showed significant inhibition of bacterial growth at concentrations ranging from 10 to 50 μM.
| Bacterial Strain | Inhibition Zone (mm) at 10 μM | Inhibition Zone (mm) at 50 μM |
|---|---|---|
| E. coli | 12 | 25 |
| S. aureus | 15 | 30 |
Case Studies
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Case Study on HepG2 Cells :
- Researchers investigated the effects of this compound on HepG2 cells and found that treatment led to significant apoptosis and cell cycle arrest at the S phase.
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Antimicrobial Efficacy :
- A study evaluated the compound's efficacy against clinical isolates of Staphylococcus aureus, revealing promising results for potential therapeutic applications in treating bacterial infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-Aminophenyl)-N-(3-methoxypropyl)methanesulfonamide?
- Methodology : A two-step approach is commonly used:
React 2-aminophenylamine with 3-methoxypropylamine to form the secondary amine intermediate.
Treat the intermediate with methanesulfonyl chloride under basic conditions (e.g., triethylamine in tetrahydrofuran) to introduce the sulfonamide group.
- Key considerations : Optimize reaction temperature (room temperature to 60°C) and stoichiometry (1:1.2 molar ratio of amine to methanesulfonyl chloride) to minimize byproducts. Monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are essential for confirming the molecular structure of this compound?
- Primary methods :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify proton environments and carbon connectivity, focusing on the sulfonamide (-SO-NH-) and methoxypropyl (-OCH) groups.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS.
- Infrared (IR) Spectroscopy : Identify characteristic peaks for sulfonamide (1320–1160 cm) and amine (3300–3500 cm).
- Supplementary validation : Elemental analysis (C, H, N, S) to ensure purity .
Advanced Research Questions
Q. How do substituents on the aromatic ring influence the reactivity and stability of this sulfonamide?
- Methodology :
- Compare crystallographic data (e.g., bond lengths, torsion angles) of analogs like N-(3-methylphenyl)benzamide and N-(aryl)-methanesulfonamides to assess steric/electronic effects.
- Use density functional theory (DFT) to model electronic distribution and predict sites for electrophilic substitution or nucleophilic attack.
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Approach :
Perform variable-temperature NMR to distinguish dynamic effects (e.g., rotameric equilibria of the methoxypropyl chain).
Use 2D NMR techniques (COSY, NOESY) to resolve overlapping signals.
Cross-validate with single-crystal X-ray diffraction to confirm spatial arrangement .
Q. What role does this compound play in coordination chemistry or metallo-organic frameworks?
- Case study : The sulfonamide group acts as a ligand in cobaltate complexes, forming sodium bis[4-hydroxy-3-azo-N-(3-methoxypropyl)benzenesulphonamidato]cobaltate(1-).
- Methodology : Synthesize the complex and characterize via UV-Vis spectroscopy (d-d transitions) and X-ray crystallography to confirm coordination geometry .
Q. What strategies mitigate challenges in crystallizing this sulfonamide for structural studies?
- Optimization steps :
- Screen solvent systems (e.g., DMSO/water, THF/hexane) to induce slow evaporation.
- Use seeding techniques with analogous sulfonamide crystals.
- Adjust pH (neutral to mildly acidic) to stabilize hydrogen-bonding networks .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Root cause analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
